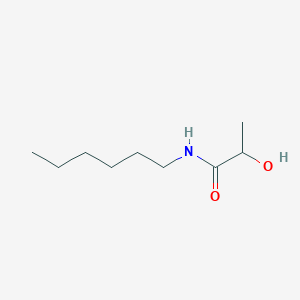
N-Hexyl-2-hydroxy-propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexyl-2-hydroxy-propanamide is an organic compound with the molecular formula C9H19NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a hexyl group and the alpha carbon is substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hexyl-2-hydroxy-propanamide can be synthesized through several methods. One common approach involves the reaction of hexylamine with 2-hydroxypropanoic acid (lactic acid) under controlled conditions. The reaction typically proceeds via the formation of an intermediate ester, which is then converted to the amide through a dehydration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction efficiency and yield. The process might include steps such as esterification, followed by amide formation under high temperature and pressure conditions to ensure complete conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Hexyl-2-hydroxy-propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-hexyl-2-oxo-propanamide.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: N-Hexyl-2-oxo-propanamide.
Reduction: N-Hexyl-2-hydroxy-propylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Hexyl-2-hydroxy-propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Hexyl-2-hydroxy-propanamide exerts its effects involves interactions with various molecular targets. The hydroxyl and amide groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence the activity of specific proteins .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropanamide:
N-Hexylpropanamide: Similar structure but lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
The combination of these functional groups allows for versatile reactivity and interactions in various chemical and biological contexts .
Properties
CAS No. |
77008-68-5 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-hexyl-2-hydroxypropanamide |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-7-10-9(12)8(2)11/h8,11H,3-7H2,1-2H3,(H,10,12) |
InChI Key |
RUUHGTZPDZPPOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


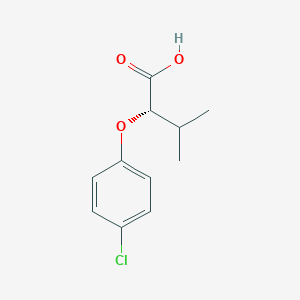
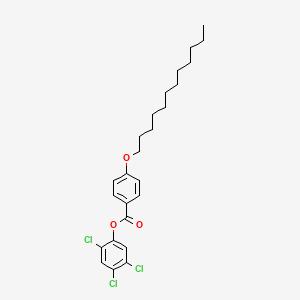
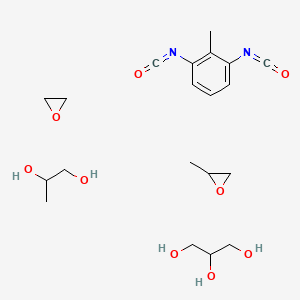
![1-[3,5-Dichloro-4-(dimethylamino)phenyl]ethan-1-one](/img/structure/B14432456.png)
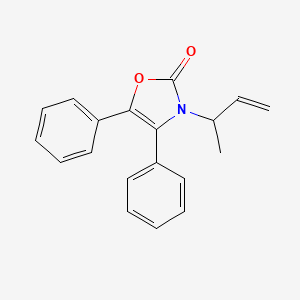
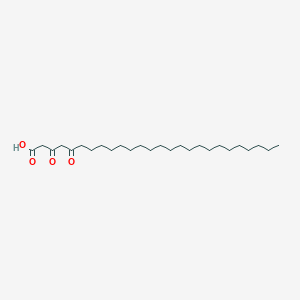
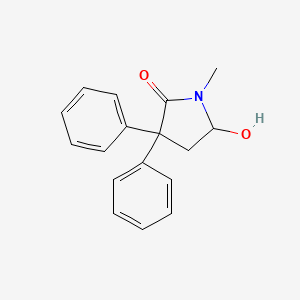
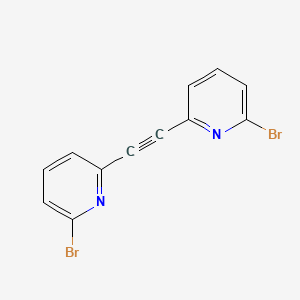
phosphane](/img/structure/B14432490.png)

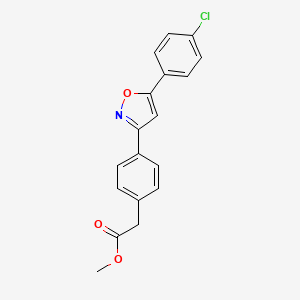
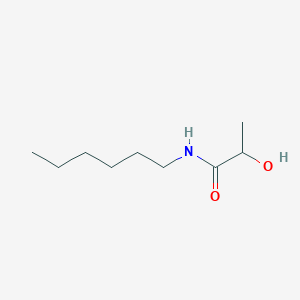

![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)
